2,6-Di(pyridin-4-yl)pyrimidin-4-ol

Vue d'ensemble

Description

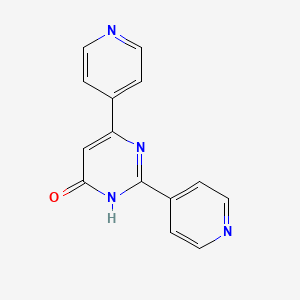

2,6-Di(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C14H10N4O and a molecular weight of 250.26 g/mol This compound features a pyrimidine ring substituted with pyridinyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position

Méthodes De Préparation

The synthesis of 2,6-Di(pyridin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps :

Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

Substitution with Pyridinyl Groups: The pyridinyl groups are introduced via nucleophilic substitution reactions, where pyridine derivatives react with the pyrimidine core.

Hydroxylation: The hydroxyl group is introduced at the 4 position through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

2,6-Di(pyridin-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including :

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Complexation: The compound can form coordination complexes with metal ions, which are of interest in materials science and catalysis.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 2,6-Di(pyridin-4-yl)pyrimidin-4-ol is in cancer treatment. Research indicates that pyrimidine derivatives exhibit potent anticancer properties by inhibiting various cellular pathways involved in tumor growth. For instance, compounds derived from this scaffold have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, making it a target for anticancer therapy .

Case Study:

A study demonstrated that pyrimidine derivatives, including this compound, showcased significant activity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Pyrimidine derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or function, which is critical for microbial growth and replication .

Case Study:

In vitro studies indicated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Antidiabetic Potential

Recent investigations have highlighted the antidiabetic properties of pyrimidine derivatives. These compounds can modulate glucose metabolism and improve insulin sensitivity. This compound has been identified as a potential candidate for managing type 2 diabetes through its action on glucose transporters .

Case Study:

A pharmacological study showed that administration of this compound in diabetic animal models resulted in significant reductions in blood glucose levels and improved insulin sensitivity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Compounds with a similar structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .

Case Study:

In experimental models of inflammation, treatment with pyrimidine derivatives led to a marked decrease in edema and pain response, indicating their potential as anti-inflammatory agents .

Other Therapeutic Applications

Beyond the aforementioned applications, this compound has shown promise in several other areas:

Mécanisme D'action

The mechanism of action of 2,6-Di(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways . The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic and electronic properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

2,6-Di(pyridin-4-yl)pyrimidin-4-ol can be compared with other similar compounds, such as :

2,4,6-Tris(pyridin-4-yl)pyrimidine: This compound has an additional pyridinyl group, leading to different coordination and electronic properties.

2,6-Di(pyridin-4-yl)pyridine:

4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains a benzonitrile group, which influences its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which confer distinct chemical and biological properties.

Activité Biologique

2,6-Di(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound characterized by its unique structure, which includes two pyridine rings attached to a pyrimidine core. This compound has garnered attention in medicinal chemistry due to its promising biological activities and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of multiple aromatic systems enhances its binding properties, making it a candidate for various biological interactions. The compound can form stable complexes with metal ions, such as zinc(II) and copper(II), which may influence its reactivity and stability in biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, similar compounds have been shown to possess inhibitory effects against various bacterial strains. A study focusing on pyrimidine derivatives highlighted their potential as antimicrobial agents, suggesting that the structural features of this compound could confer similar properties .

Antitumor Activity

In vitro studies have demonstrated that pyrimidine derivatives can exhibit antitumor activity against several cancer cell lines. For example, compounds related to this scaffold have shown IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance potency, indicating that this compound may also be effective in this regard .

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 2.19 ± 0.45 |

| HepG2 | 1.32 ± 0.26 |

| MCF-7 | 6.27 ± 1.04 |

| PC-3 | 4.63 ± 0.83 |

The mechanism of action for compounds like this compound often involves interaction with specific molecular targets such as enzymes and receptors. Studies suggest that the compound may act as a ligand for various biological receptors, influencing pathways related to neurological functions and potentially stabilizing conformations favorable for agonist binding .

Case Studies

- Antimalarial Activity : In research involving trisubstituted pyrimidines similar to this compound, compounds exhibited significant antimalarial effects against Plasmodium falciparum. One derivative showed a reduction in parasitemia by 96% in a mouse model when dosed appropriately . This highlights the potential of pyrimidine derivatives in combating malaria.

- Kinase Inhibition : Another study evaluated compounds with similar structures for their inhibitory effects on tyrosine kinases involved in cancer progression. The results indicated that certain modifications could enhance selectivity and potency against specific kinases like c-Met and VEGFR .

Propriétés

IUPAC Name |

2,4-dipyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c19-13-9-12(10-1-5-15-6-2-10)17-14(18-13)11-3-7-16-8-4-11/h1-9H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPRHYQALZHLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.